molecular formula C20H34N2O B4893472 1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine

Cat. No. B4893472
M. Wt: 318.5 g/mol
InChI Key: FQPWUVWTPIRUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as TFMPP and is used in scientific research applications. TFMPP has been found to have psychoactive effects on the central nervous system, making it a subject of interest for researchers studying the mechanisms of action of psychoactive substances.

Mechanism of Action

TFMPP acts as an agonist at the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, sleep, and appetite. By binding to these receptors, TFMPP can alter the release of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause changes in behavior, including increased sociability and decreased anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its ability to selectively target serotonin receptors, allowing researchers to study the specific effects of these receptors on behavior and mood. However, TFMPP can also have unpredictable effects on other neurotransmitter systems, making it difficult to isolate the effects of serotonin alone.

Future Directions

There are several potential future directions for research on TFMPP. One area of interest is the development of more selective agonists for the 5-HT2A and 5-HT2B receptors, which could lead to the development of new treatments for mood disorders. Another area of research is the study of TFMPP's effects on other neurotransmitter systems, which could help to elucidate the complex interactions between different neurotransmitters in the brain.

Synthesis Methods

TFMPP can be synthesized by the reaction of 2-tert-butyl-5-methylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with 4-methylpiperazine to obtain TFMPP.

Scientific Research Applications

TFMPP is primarily used in scientific research as a tool to study the mechanisms of action of psychoactive substances. It has been found to have effects on serotonin receptors, specifically the 5-HT2A and 5-HT2B receptors. TFMPP has also been studied for its potential therapeutic effects in the treatment of anxiety and depression.

properties

IUPAC Name

1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O/c1-17-8-9-18(20(2,3)4)19(16-17)23-15-7-6-10-22-13-11-21(5)12-14-22/h8-9,16H,6-7,10-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWUVWTPIRUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7003353

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